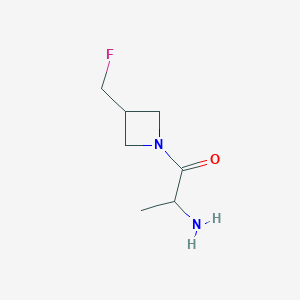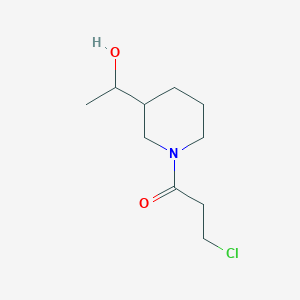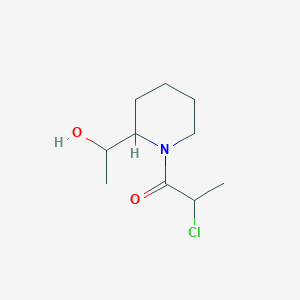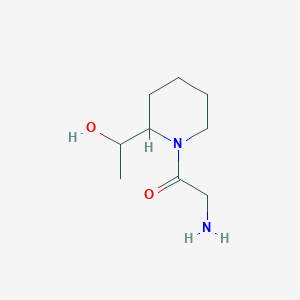
(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone
Vue d'ensemble
Description
4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone, commonly referred to as FEPPM, is a synthetic molecule that has been studied for its potential applications in scientific research. FEPPM is a piperazine-based compound that has been used in various lab experiments to investigate its biochemical and physiological effects.
Applications De Recherche Scientifique
Pharmacology: Inhibitors of Human Equilibrative Nucleoside Transporters
This compound has been studied for its potential as an inhibitor of human equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and chemotherapy. Analogs of this compound, such as FPMINT, have shown selectivity towards ENT2 over ENT1, making them significant for targeted drug design .
Antibacterial Applications
Derivatives of piperazinyl benzothiazole, which share structural similarities with the compound , have been synthesized and evaluated for their antibacterial activity. These studies contribute to the development of new antibiotics and understanding the structure-activity relationship in antibacterial compounds .
Drug Discovery: Lipinski’s Rule of Five Compliance
The compound’s derivatives have been assessed for drug likeness or “drugability” according to Lipinski’s rule of five. This analysis is vital for predicting the success of these compounds as orally active drugs in humans .
Chemical Synthesis: Reference Standards
(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone, a closely related compound, is available for purchase as a high-quality reference standard. This indicates its use in pharmaceutical testing and research, providing a benchmark for analytical methods .
Neuropharmacology: Dopamine and Serotonin Antagonists
Compounds with the piperazin-1-yl and piperidin moieties are known to act as dopamine and serotonin antagonists. They are used in the treatment of psychiatric disorders and contribute to the understanding of neurotransmitter pathways .
Medicinal Chemistry: Heterocyclic Compound Synthesis
The compound represents a class of heterocyclic compounds that are significant scaffolds in medicinal chemistry. Its synthesis and modification can lead to the discovery of new drugs with various biological activities .
Experimental Pharmacology: Structure-Activity Relationship Studies
The compound’s analogs have been used in structure-activity relationship (SAR) studies to enhance biological activity. These studies are fundamental in experimental pharmacology for designing more effective and selective therapeutic agents .
Chemotherapy: Adenosine Function Regulation
By inhibiting ENTs, derivatives of this compound can regulate adenosine function, which is a critical factor in chemotherapy. This application has implications for cancer treatment and the design of chemotherapeutic agents .
Propriétés
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FN3O/c13-3-5-15-6-8-16(9-7-15)12(17)11-2-1-4-14-10-11/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLPXYCSPWCCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCN(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one](/img/structure/B1477701.png)








![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477712.png)


